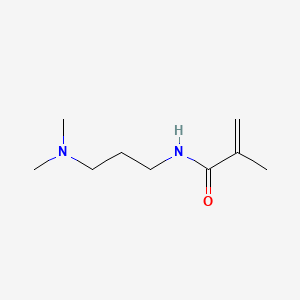

N-(3-(Dimethylamino)propyl)methacrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFCSMCGLZFNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64080-86-0 | |

| Record name | Poly[N-[3-(dimethylamino)propyl]methacrylamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64080-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7040154 | |

| Record name | N-(3-Dimethylaminopropyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5205-93-6, 67296-21-3 | |

| Record name | N-[3-(Dimethylamino)propyl]methacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-(Dimethylamino)propyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((Dimethylamino)propyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067296213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Dimethylaminopropyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-(DIMETHYLAMINO)PROPYL)METHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63OBQ7BZDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-(3-(Dimethylamino)propyl)methacrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA), a versatile monomer crucial in the development of "smart" polymers for biomedical applications such as drug delivery, gene therapy, and responsive hydrogels.[1] This document details key synthetic pathways, providing structured experimental protocols and comparative data to aid researchers in selecting and optimizing the most suitable method for their specific applications.

Core Synthesis Methodologies

The synthesis of DMAPMA is predominantly achieved through several key chemical reactions. The most common and historically significant methods include the Schotten-Baumann reaction, direct amidation of methacrylic acid or its esters, and more contemporary approaches such as microwave-assisted synthesis. Each method offers distinct advantages and disadvantages concerning reaction conditions, yield, purity, and scalability.

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely utilized method for synthesizing amides from amines and acid chlorides.[2] In the context of DMAPMA synthesis, this involves the reaction of N,N-dimethyl-1,3-propanediamine with methacryloyl chloride.[3][4] This method is favored for its relatively high yields and straightforward procedure. However, it requires careful temperature control to prevent side reactions.[3]

Reaction Pathway:

References

An In-depth Technical Guide to N-(3-(Dimethylamino)propyl)methacrylamide (CAS: 5205-93-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA), a versatile cationic monomer with significant applications in biomedical engineering, drug delivery, and polymer chemistry. This document details its physicochemical properties, synthesis and polymerization protocols, and key applications, with a focus on its role in the development of advanced materials.

Core Properties and Identification

This compound, commonly abbreviated as DMAPMA, is a water-soluble methacrylamide monomer. Its structure incorporates a polymerizable methacrylamide group and a pH-responsive tertiary amine, making it a valuable building block for "smart" polymers.[1]

Physicochemical Properties

The fundamental physicochemical properties of DMAPMA are summarized in the table below, providing essential data for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 5205-93-6 | [2][3] |

| Molecular Formula | C₉H₁₈N₂O | [1][2][3] |

| Molecular Weight | 170.25 g/mol | [2][4] |

| IUPAC Name | N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide | [2][4] |

| Synonyms | DMAPMA, Dimethylaminopropyl methacrylamide | [3][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][3][4] |

| Boiling Point | 134 °C at 2 mmHg | [1][5][6] |

| Density | 0.94 g/mL at 25 °C | [1][5][6] |

| Refractive Index | n20/D 1.479 | [5][6] |

| Solubility | Soluble in water and various organic solvents | [3] |

Synthesis and Polymerization

The synthesis of DMAPMA and its subsequent polymerization are critical processes for the development of functional polymers. Modern techniques allow for precise control over the polymer architecture, leading to materials with tailored properties.

Monomer Synthesis

While early methods for synthesizing DMAPMA involved complex multi-step processes, modern approaches have become more efficient.[1] A common laboratory-scale synthesis involves the Schotten-Baumann reaction between methacryloyl chloride and N,N-dimethyl-1,3-propanediamine.[7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve N,N-dimethyl-1,3-propanediamine (0.15 mol) and a polymerization inhibitor such as hydroquinone (0.075 g) in chloroform (150 mL).[7]

-

Cooling: Chill the reaction mixture to -5 °C using an ice-salt bath.

-

Addition of Methacryloyl Chloride: Slowly add a solution of methacryloyl chloride (0.18 mol) in chloroform (100 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.[7]

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature with continuous stirring for 2 hours.[7]

-

Work-up and Purification: The resulting product can be purified through distillation under reduced pressure to yield the final DMAPMA monomer.

References

- 1. This compound | 5205-93-6 | Benchchem [benchchem.com]

- 2. This compound | C9H18N2O | CID 78882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5205-93-6: N-[3-(Dimethylamino)propyl]methacrylamide [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dimethylamino propyl methacrylamide | 5205-93-6 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-(3-(Dimethylamino)propyl)methacrylamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) is a versatile cationic monomer integral to the development of advanced polymers for a multitude of applications, including drug delivery systems, gene therapy vectors, and responsive hydrogels. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective polymerization and the subsequent processing of polymer-based materials. This technical guide provides an in-depth overview of the solubility of DMAPMA, including a summary of its qualitative solubility and a detailed, generalized experimental protocol for the quantitative determination of its solubility in organic solvents.

Core Concepts in Solubility

The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For a monomer like DMAPMA, its solubility is influenced by its molecular structure, which includes a methacrylamide group and a tertiary amine. These functional groups allow for a range of interactions, including hydrogen bonding and dipole-dipole interactions, with various organic solvents.

Qualitative Solubility of DMAPMA

Available literature and technical data sheets consistently describe this compound as having excellent solubility in both aqueous and organic systems. It is often stated to be "freely miscible with organic solvents"[1]. This high solubility can be attributed to the presence of the polar amide group and the tertiary amine, which can engage in hydrogen bonding with protic solvents and exhibit strong dipole-dipole interactions with a wide range of organic molecules. While specific quantitative data is not widely published, it is known to be soluble in common laboratory solvents such as methanol and chloroform[2].

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Methanol | 25 | Data not available | Gravimetric |

| Ethanol | 25 | Data not available | Gravimetric |

| Isopropanol | 25 | Data not available | Gravimetric |

| Acetone | 25 | Data not available | Gravimetric |

| Tetrahydrofuran (THF) | 25 | Data not available | Gravimetric |

| Dichloromethane (DCM) | 25 | Data not available | Gravimetric |

| Chloroform | 25 | Data not available | Gravimetric |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |

| Acetonitrile | 25 | Data not available | Gravimetric |

| Toluene | 25 | Data not available | Gravimetric |

Experimental Protocol for Determining Solubility

The following is a generalized protocol for the gravimetric determination of the solubility of DMAPMA in an organic solvent. This method is straightforward and relies on the accurate measurement of mass.

Materials:

-

This compound (DMAPMA), high purity

-

Selected organic solvent(s), analytical grade

-

Glass vials with airtight caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or watch glass

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of DMAPMA to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a syringe filter. The filter will remove any suspended solid particles, which would otherwise lead to inaccurate results.

-

-

Solvent Evaporation:

-

Accurately weigh a clean, dry evaporating dish or watch glass.

-

Dispense the collected supernatant into the pre-weighed container.

-

Place the container in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. The use of a vacuum oven is recommended to expedite evaporation and minimize potential degradation of the monomer. Alternatively, a desiccator can be used for a slower evaporation process.

-

-

Data Analysis:

-

Once the solvent is completely removed, reweigh the evaporating dish containing the dried DMAPMA residue.

-

Calculate the mass of the dissolved DMAPMA by subtracting the initial weight of the empty dish from the final weight.

-

The solubility can then be expressed in grams per 100 mL ( g/100 mL) or other appropriate units.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for DMAPMA and the specific organic solvents being used for detailed handling and disposal information.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of DMAPMA solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no signaling pathways to depict. The logical relationship is a linear experimental workflow, as illustrated above.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available sources, its qualitative description as being highly soluble or miscible is well-established. For researchers and professionals requiring precise solubility values for process optimization, formulation development, or kinetic modeling, direct experimental determination is necessary. The provided generalized protocol offers a robust and reliable method for obtaining this critical data. Accurate knowledge of DMAPMA's solubility will continue to be a key factor in harnessing its full potential in the creation of innovative and functional polymeric materials.

References

N-(3-(Dimethylamino)propyl)methacrylamide molecular weight and formula

This guide provides core molecular information for N-(3-(Dimethylamino)propyl)methacrylamide, a cationic monomer utilized in various research and development applications, particularly in biomedical engineering and drug delivery systems.

Molecular and Chemical Properties

This compound, commonly abbreviated as DMAPMA, is a water-soluble methacrylamide monomer. Its structure incorporates a methacrylamide functional group and a tertiary amino group, which imparts pH-responsiveness to polymers synthesized from it.

Below is a summary of the key molecular data for this compound:

| Property | Value |

| Molecular Formula | C9H18N2O[1][2][3] |

| Molecular Weight | 170.25 g/mol [1][2][3][4] |

| IUPAC Name | N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide[4] |

| CAS Number | 5205-93-6[1][4] |

Note on a related compound: While the molecular weight for this compound is 170.25 g/mol , another source mentions a weight of approximately 174.25 g/mol for what appears to be a related but distinct compound, this compound (DMAPMA) with a slightly different molecular formula of C9H18N2O[5]. For the purpose of this guide, we adhere to the more consistently cited data.

Visualization of Core Data

The following diagram illustrates the direct relationship between the compound and its fundamental molecular properties.

References

Navigating the Safe Handling of N-(3-(Dimethylamino)propyl)methacrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) is a versatile cationic monomer increasingly utilized in the development of novel polymers for biomedical applications, including drug delivery systems and gene therapy vectors.[1][2][3] Its unique pH-responsive nature and ability to form hydrogels make it a valuable tool for researchers.[1] However, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety data for DMAPMA and outlines detailed protocols for its safe handling, storage, and disposal.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| CAS Number | 5205-93-6[4] |

| Molecular Formula | C₉H₁₈N₂O[5] |

| Molecular Weight | 170.25 g/mol [6] |

| Appearance | Viscous liquid[2] |

| Boiling Point | 141°C at 2 mm Hg[1] |

| Density | 0.94 g/mL at 25°C[2] |

| Flash Point | 129°C (closed cup)[2] |

| Refractive Index | n20/D 1.479[2] |

| Solubility | Soluble in water and organic systems[1] |

| Inhibitor | Typically contains ~650 ppm MEHQ[2] |

Hazard Identification and Classification

DMAPMA is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, the potential to cause an allergic skin reaction, and serious eye damage.[4][5][6]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[4][6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4][6] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4][6] |

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is crucial when working with DMAPMA. The following sections provide detailed procedures for personal protective equipment, chemical handling, and emergency response.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.[7] The following diagram outlines the necessary PPE for handling DMAPMA.

Caption: Required Personal Protective Equipment for handling this compound.

Experimental Protocol for Donning and Doffing PPE:

-

Donning (Putting On):

-

Put on a lab coat, ensuring it is fully buttoned.

-

Put on closed-toe shoes.

-

If required, don a respirator. Ensure a proper fit test has been conducted.

-

Put on chemical splash goggles.

-

Put on a face shield.

-

Wash hands thoroughly.

-

Put on inner gloves (if double-gloving).

-

Put on outer gloves, ensuring the cuffs of the lab coat are tucked into the gloves.

-

-

Doffing (Taking Off):

-

Remove outer gloves, peeling them off without touching the outside.

-

Remove the face shield.

-

Remove the lab coat, turning it inside out as you remove it.

-

Remove inner gloves.

-

Remove goggles.

-

Remove the respirator (if applicable).

-

Wash hands thoroughly with soap and water.

-

Chemical Handling Protocol

All work with DMAPMA should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Have all necessary equipment and reagents readily available.

-

Confirm that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[8]

-

-

Handling:

-

Storage:

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following diagram illustrates the initial first-aid response to different types of exposure.

Caption: First-aid response flowchart for exposure to this compound.

Detailed First-Aid Protocols:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice if skin irritation or a rash occurs.[4]

-

Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical help.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[4]

Spill and Leak Procedures

-

Personal Precautions:

-

Containment and Cleaning:

-

Prevent further leakage or spillage if it is safe to do so.

-

For small spills, absorb with an inert material such as sand, earth, or vermiculite.

-

Collect the absorbed material and place it in a suitable, labeled container for disposal.[7]

-

For large spills, contact your institution's environmental health and safety department.

-

Toxicological and Ecotoxicological Information

| Endpoint | Result |

| Acute Oral Toxicity | Low toxicity, may be harmful if swallowed.[5] |

| Genotoxicity/Mutagenicity | Not considered to be mutagenic or genotoxic.[5] |

| Carcinogenicity | Not expected to be carcinogenic.[5] |

| Reproductive Toxicity | No evidence of reproductive or developmental toxicity.[5] |

| Aquatic Toxicity | Not hazardous to aquatic organisms.[5] |

| Biodegradation | Readily biodegradable.[5] |

| Bioaccumulation Potential | Bioaccumulation is not expected.[5] |

Disposal Considerations

All waste containing DMAPMA must be disposed of as hazardous waste.

-

Chemical Waste: Collect in a designated, labeled, and sealed container.

-

Contaminated Materials: Items such as gloves, absorbent pads, and lab coats that have come into contact with DMAPMA should be placed in a sealed bag and disposed of as hazardous waste.[7]

Do not dispose of DMAPMA down the drain or in the regular trash.[5] All disposal must be in accordance with local, state, and federal regulations.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all personnel working with this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. polysciences.com [polysciences.com]

- 2. N- 3-(Dimethylamino)propyl methacrylamide 99 , contains MEHQ as inhibitor 5205-93-6 [sigmaaldrich.com]

- 3. This compound | 5205-93-6 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. mychem.ir [mychem.ir]

- 6. This compound | C9H18N2O | CID 78882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

A Technical Guide to Research-Grade N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA)

For Researchers, Scientists, and Drug Development Professionals

N-(3-(Dimethylamino)propyl)methacrylamide, commonly known as DMAPMA, is a functional monomer that has attracted considerable attention in the biomedical and material science fields. Its unique pH-responsive nature, coupled with its polymerizability, makes it a valuable building block for creating "smart" materials capable of responding to environmental stimuli. This guide provides an in-depth overview of research-grade DMAPMA, including its commercial suppliers, physicochemical properties, key applications in drug and gene delivery, and detailed experimental protocols for its polymerization.

Commercial Suppliers and Product Specifications

Research-grade DMAPMA is available from several chemical suppliers. The quality and specifications, such as purity and the type of polymerization inhibitor used, are critical for reproducible experimental outcomes.

| Supplier | Purity | CAS Number | Molecular Formula | Inhibitor | Notes |

| Sigma-Aldrich | 99%[1][2] | 5205-93-6 | C₉H₁₈N₂O | ~650ppm MEHQ[1][2] | Widely cited in literature. |

| TCI America | >98.0% (GC) | 3845-76-9 | C₈H₁₆N₂O[3] | MEHQ | Note: CAS and Formula listed are for the acrylamide version. |

| Polysciences, Inc. | ≥ 98.5%[4] | 5205-93-6 | C₉H₁₈N₂O | Not Specified | Marketed as a reactive cationic monomer.[4] |

| Alfa Aesar | Not Specified | 5205-93-6 | C₉H₁₈N₂O | Not Specified | Mentioned as a source in research papers.[5] |

| Benchchem | >98%[6] | 5205-93-6 | C₉H₁₈N₂O | 4-methoxyphenol (MEHQ)[6] | Provides physical property data.[6] |

| Lab Pro Inc. | Min. 98.0% (GC,T)[3] | 3845-76-9 | C₈H₁₆N₂O[3] | MEHQ | Note: CAS and Formula listed are for the acrylamide version. |

Physicochemical Properties

The inherent properties of the DMAPMA monomer are fundamental to its behavior in polymerization reactions and the characteristics of the resulting polymers.

| Property | Value |

| Molecular Weight | 170.25 g/mol [7] |

| Appearance | Colorless to light yellow clear liquid[6] |

| Density | 0.94 g/mL at 25 °C[1][2][6] |

| Boiling Point | 134 °C at 2 mmHg[1][2][6] |

| Refractive Index | n20/D 1.479[1][2] |

| CAS Number | 5205-93-6 |

Core Applications and Mechanisms

The tertiary amine group in DMAPMA's structure is the key to its functionality, providing a site for pH-dependent protonation. This drives its primary applications in gene delivery and stimuli-responsive systems.

Gene Delivery Systems

Polymers synthesized from DMAPMA (pDMAPMA) are cationic and can electrostatically interact with negatively charged nucleic acids, such as plasmid DNA (pDNA) or small interfering RNA (siRNA), to form nanoparticle complexes known as polyplexes.[6][8] These polyplexes protect the genetic material from degradation and facilitate its entry into cells.

Caption: Workflow for pDMAPMA-mediated gene delivery.

pH-Responsive Drug Delivery

The dimethylamino group on DMAPMA has a pKa value that allows it to be protonated in acidic environments (e.g., within endosomes or tumor microenvironments) and deprotonated at physiological or basic pH. This reversible change in charge density causes hydrogels made from pDMAPMA to swell or shrink, enabling the controlled release of an encapsulated drug.[6] Polymers of DMAPMA exhibit a lower critical solution temperature (LCST), with the phase separation temperature decreasing as the pH increases.[6][9]

Caption: pH-responsive behavior of pDMAPMA hydrogels.

Experimental Protocols

The polymerization of DMAPMA is commonly achieved through free radical or controlled radical techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization.

Protocol 1: Free Radical Polymerization of pDMAPMA

This method is straightforward for synthesizing pDMAPMA, often used for creating hydrogels and basic polymer structures. The following protocol is adapted from methodologies described in the literature.[7][10]

Materials:

-

This compound (DMAPMA) monomer

-

2,2′-Azobis(2-methylpropionitrile) (AIBN) or Potassium persulfate (KPS) as initiator

-

N,N′-methylenebisacrylamide (BIS) as cross-linker (for hydrogels)[10]

-

Ethanol or Deionized Water as solvent

-

Nitrogen gas for purging

-

Glass vial with a sealed cap

Methodology:

-

Monomer Solution: In a glass vial, dissolve DMAPMA monomer (e.g., 5.5 x 10⁻² mol) and initiator (e.g., AIBN, 5.5 x 10⁻⁴ mol) in the chosen solvent (e.g., 5 mL ethanol).[7] For hydrogels, add the cross-linker (BIS) at this stage.

-

Inert Atmosphere: Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Seal the vial tightly and place it in a preheated oil bath or oven at the reaction temperature (e.g., 60 °C for AIBN).[7]

-

Reaction Time: Allow the reaction to proceed for a set duration, typically several hours (e.g., 10 hours).[7] The solution will become more viscous as the polymer forms.

-

Isolation: After polymerization, cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold hexane).

-

Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and initiator.

-

Drying: Dry the purified polymer in a vacuum oven at a low temperature until a constant weight is achieved.

Caption: Experimental workflow for free radical polymerization.

Protocol 2: RAFT Polymerization of pDMAPMA

RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for advanced applications.[6] The following is a representative protocol based on published studies.[11]

Materials:

-

N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl)

-

4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator

-

4-Cyanopentanoic acid dithiobenzoate (CTP) as Chain Transfer Agent (CTA)

-

Solvent: a mixture of water (acidic pH) and 2-propanol (e.g., 2:1 ratio)[11]

-

Acetone for precipitation

-

Nitrogen gas for purging

Methodology:

-

Reagent Solution: Combine DMAPMA·HCl, ACVA, and the CTP chain transfer agent in a reaction flask. Add the solvent mixture (acidic water/2-propanol). The ratios will determine the target molecular weight.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. Alternatively, purge with nitrogen for at least 30 minutes.

-

Polymerization: Immerse the sealed reaction flask in a thermostatically controlled oil bath set to the desired temperature (e.g., 70 °C).

-

Monitoring: The reaction can be monitored by taking aliquots at timed intervals and analyzing them via ¹H NMR (to determine monomer conversion) and GPC (to track molecular weight and dispersity).

-

Termination: After reaching the desired conversion, stop the reaction by quenching it in an ice bath and exposing it to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold acetone.[11] The use of acidic media and precipitation in acetone helps retain the dithioester chain end groups.[11]

-

Drying: Isolate the polymer via centrifugation or filtration and dry it under vacuum.

Caption: Experimental workflow for RAFT polymerization.

References

- 1. N-[3-(Dimethylamino)propyl]methacrylamide | Krackeler Scientific, Inc. [krackeler.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. labproinc.com [labproinc.com]

- 4. polysciences.com [polysciences.com]

- 5. Multifunctional Amphiphilic Biocidal Copolymers Based on this compound Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 5205-93-6 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The pH-Responsive Nature of N-(3-(Dimethylamino)propyl)methacrylamide (PDMAPMA) Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pH-responsive characteristics of polymers based on N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA). These materials, often referred to as "smart" polymers, exhibit significant changes in their physical and chemical properties in response to variations in environmental pH. This behavior makes them highly valuable for a range of applications, particularly in the field of drug delivery, where they can be engineered to release therapeutic agents at specific physiological sites with altered pH, such as tumor microenvironments or intracellular compartments.[1]

Core Mechanism of pH-Responsiveness

The pH-responsive behavior of poly(DMAPMA) (PDMAPMA) is attributed to the presence of tertiary amine groups on the propyl side chains.[1] In acidic environments (low pH), these amine groups become protonated, leading to a net positive charge along the polymer backbone. The resulting electrostatic repulsion between adjacent charged groups causes the polymer chains to adopt an extended, solvated conformation, rendering the polymer soluble in aqueous solutions.[2][3]

Conversely, in neutral or alkaline environments (higher pH), the tertiary amine groups are deprotonated and become neutral. This loss of charge reduces electrostatic repulsion, allowing hydrophobic interactions to dominate. Consequently, the polymer chains collapse into a more compact, globular state, which can lead to aggregation and phase separation from the aqueous solution.[3][4] The transition between the soluble (extended) and insoluble (collapsed) states is typically reversible and occurs around the pKa of the polymer.

Quantitative Data on PDMAPMA Properties

The following tables summarize key quantitative data for PDMAPMA and related copolymers, providing a comparative overview of their pH-responsive properties.

Table 1: Physicochemical Properties of PDMAPMA

| Property | Value | Conditions | Reference(s) |

| pKa | ~7.0 - 9.2 | Varies with polymer architecture and ionic strength | [5][6] |

| Lower Critical Solution Temperature (LCST) | ~35 °C | Only at high pH (~14) for the homopolymer | [5][7] |

| Monomer Molecular Weight | 170.25 g/mol | N/A | [8] |

Table 2: pH-Dependent Swelling Behavior of PDMAPMA Hydrogels

| pH | Equilibrium Swelling Ratio (ESR) | Comments | Reference(s) |

| 2.0 | High | Maximum swelling due to full protonation and electrostatic repulsion. | [9] |

| < 6.0 | High | Dimethylamino groups are fully protonated, leading to high water solubility and swelling. | [3] |

| 7.4 (Physiological) | Moderate to Low | Partial protonation; swelling is reduced compared to acidic pH. | [10] |

| > 8.0 | Low | Deprotonation of amine groups leads to hydrophobic collapse and minimal swelling. | [2][3] |

Table 3: Hydrodynamic Diameter of PDMAPMA-based Nanoparticles at Different pH Values (Dynamic Light Scattering Data)

| Polymer System | pH | Hydrodynamic Diameter (nm) | Reference(s) |

| Diblock Copolymers | Low pH | ~5-10 nm (Unimers) | [11] |

| Diblock Copolymers | High pH | ~15-40 nm (Micelles) | [11] |

| P(DMAPMA-co-MMA) | N/A | ~15 nm | [7] |

Experimental Protocols

Detailed methodologies for the characterization of the pH-responsive nature of PDMAPMA polymers are provided below.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the apparent acid dissociation constant (pKa) of PDMAPMA.

Materials:

-

PDMAPMA polymer

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH), standardized

-

Deionized (DI) water

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve a known mass of PDMAPMA in a specific volume of DI water to achieve a desired concentration (e.g., 0.1% w/v).[12]

-

Use a magnetic stirrer to ensure the polymer is fully dissolved.

-

Acidify the polymer solution to a pH of approximately 2 by adding 0.1 M HCl.[12]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH from a burette.[12]

-

After each addition of NaOH, allow the pH reading to stabilize and record both the pH value and the volume of NaOH added.[12]

-

Continue the titration until the pH reaches approximately 12.

-

Plot the recorded pH values against the corresponding volume of NaOH added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point, which corresponds to the midpoint of the steepest region of the titration curve.[12]

Characterization of pH-Dependent Swelling Ratio

This protocol describes how to measure the swelling behavior of PDMAPMA hydrogels at various pH levels.

Materials:

-

Dried PDMAPMA hydrogel discs of known weight

-

Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

-

Analytical balance

-

Filter paper

Procedure:

-

Weigh the dry hydrogel disc to determine its initial dry weight (Wd).

-

Immerse the dried hydrogel disc in a buffer solution of a specific pH.

-

Allow the hydrogel to incubate and swell at a constant temperature.

-

At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

-

Repeat the swelling and weighing process until a constant weight is achieved, indicating that the equilibrium swelling state has been reached.

-

Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd

-

Repeat this procedure for each buffer solution to determine the swelling ratio as a function of pH.[13]

Analysis of Hydrodynamic Size by Dynamic Light Scattering (DLS)

DLS is used to measure the change in the hydrodynamic radius of PDMAPMA polymers or nanoparticles as a function of pH.[14]

Materials:

-

PDMAPMA polymer solution or nanoparticle suspension

-

Buffer solutions at various pH values

-

DLS instrument with a temperature controller

Procedure:

-

Prepare a stock solution of the PDMAPMA polymer in DI water and filter it to remove any dust or large aggregates.

-

Dilute the stock solution with the appropriate buffer to achieve the desired final concentration and pH.

-

Place the sample in a suitable cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate at the desired temperature.

-

Perform the DLS measurement to obtain the size distribution and average hydrodynamic diameter of the polymer chains or particles.[11]

-

Repeat the measurement for samples prepared in buffers of different pH values to observe the pH-induced changes in size, such as the transition from unimers to micelles.[15]

Determination of Lower Critical Solution Temperature (LCST) by UV-Vis Spectrophotometry

This method, also known as turbidimetry, is used to determine the cloud point, which is often taken as the LCST at a specific polymer concentration.[16]

Materials:

-

PDMAPMA polymer solution

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device)

-

Quartz cuvette

Procedure:

-

Prepare a polymer solution of a known concentration in the desired buffer.

-

Place the solution in a quartz cuvette and insert it into the spectrophotometer.

-

Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).[17]

-

Slowly increase the temperature of the cuvette holder at a constant rate (e.g., 1 °C/min).[17]

-

Record the absorbance or transmittance of the solution as a function of temperature.[18]

-

As the temperature increases and passes the LCST, the polymer will phase separate, causing the solution to become turbid. This results in an increase in absorbance (or a decrease in transmittance).

-

The LCST is typically defined as the temperature at which the absorbance reaches 50% of the maximum value.[19]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental workflows associated with PDMAPMA polymers.

Caption: pH-responsive mechanism of PDMAPMA polymers.

Caption: Experimental workflow for PDMAPMA characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Multifunctional Amphiphilic Biocidal Copolymers Based on this compound Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C9H18N2O | CID 78882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pH-dependent swelling and solute diffusion characteristics of poly(hydroxyethyl methacrylate-co-methacrylic acid) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the free radical polymerization of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA), a versatile cationic monomer. The resulting polymer, poly(DMAPMA), exhibits pH-responsiveness and has applications in drug delivery, gene therapy, and as a flocculant. This guide outlines the necessary reagents, equipment, and a step-by-step procedure for synthesis, purification, and characterization of poly(DMAPMA).

Introduction

This compound (DMAPMA) is a functional monomer that can be readily polymerized via free radical polymerization to yield poly(DMAPMA), a cationic polyelectrolyte. The tertiary amine group in the monomer imparts a pH-sensitive character to the polymer, allowing it to be soluble in acidic to neutral aqueous solutions. This "smart" behavior makes poly(DMAPMA) a material of significant interest for a variety of biomedical and industrial applications.[1] This document details a standard laboratory-scale protocol for the synthesis of poly(DMAPMA) using azobisisobutyronitrile (AIBN) as a thermal initiator.

Data Presentation

The molecular weight and polydispersity of poly(DMAPMA) are critical parameters that influence its physical and biological properties. These characteristics are highly dependent on the polymerization conditions. The following table summarizes quantitative data from representative studies on the free radical polymerization of DMAPMA and its derivatives.

| Monomer | Initiator (mol% to monomer) | Solvent | Temperature (°C) | Time (h) | Molar Mass ( g/mol ) | Polydispersity Index (PDI) | Reference |

| DMAPMA | AIBN (1 mol%) | Toluene | 60 | 4 | 33,000 - 35,000 | >1.6 | [2] |

| DMAPMA | AIBN (~1 mol%) | Ethanol | 60 | 10 | - | - | [3] |

| DMAPMA | AIBN (0.5 mol%) | THF | - | 24 | - | - | [4] |

| DMAPMA | AIBN | Benzene | 60 | - | - | - | [5] |

Note: The molecular weight and PDI can vary significantly based on the specific reaction conditions and purification methods used. The data presented here is for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for the free radical polymerization of DMAPMA.

Materials and Equipment

-

Monomer: this compound (DMAPMA), containing MEHQ as inhibitor[6]

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Solvent: Anhydrous ethanol or toluene

-

Precipitation Solvent: Cold n-hexane or diethyl ether

-

Purification: Dialysis tubing (if required)

-

Inert Gas: Nitrogen or Argon

-

Reaction Vessel: Schlenk flask or a round-bottom flask with a condenser and magnetic stirrer

-

Heating System: Oil bath with a temperature controller

-

Purification Equipment: Buchner funnel and vacuum flask, or centrifuge

-

Drying Equipment: Vacuum oven

-

Characterization: Nuclear Magnetic Resonance (NMR) spectrometer, Gel Permeation Chromatography (GPC) system, Fourier-Transform Infrared (FTIR) spectrometer

Experimental Workflow Diagram

Caption: Workflow for the synthesis and characterization of poly(DMAPMA).

Step-by-Step Protocol

-

Monomer Purification: If the DMAPMA monomer contains an inhibitor (like MEHQ), it should be removed prior to polymerization. This can be achieved by passing the monomer through a column of basic alumina.

-

Reaction Setup:

-

In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the purified DMAPMA monomer in the chosen solvent (e.g., ethanol or toluene). A typical monomer concentration is around 20 wt%.[2]

-

Add the initiator, AIBN. A common initiator concentration is 1 mol% with respect to the monomer.[2]

-

-

Degassing:

-

Seal the flask and purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. This is crucial for achieving a controlled polymerization.[3]

-

-

Polymerization:

-

Immerse the reaction flask in a preheated oil bath set to the desired temperature, typically between 60°C and 70°C.[3][7]

-

Allow the reaction to proceed with vigorous stirring for a specified time, generally ranging from 4 to 24 hours.[2][3] The reaction time will influence the monomer conversion and the final molecular weight of the polymer.

-

-

Purification:

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of a cold non-solvent, such as n-hexane or diethyl ether, while stirring.[2] The polymer will precipitate out as a solid.

-

Collect the precipitated polymer by vacuum filtration using a Buchner funnel or by centrifugation.

-

Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.

-

For higher purity, the polymer can be redissolved in a suitable solvent (e.g., water or a small amount of the reaction solvent) and reprecipitated. Alternatively, dialysis against deionized water can be performed to remove low molecular weight impurities.

-

-

Drying:

-

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Characterization

-

¹H NMR Spectroscopy: The chemical structure of the synthesized poly(DMAPMA) can be confirmed using ¹H NMR spectroscopy. The disappearance of the vinyl proton peaks of the monomer (typically between 5.5 and 6.5 ppm) and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.[4]

-

Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups in the polymer, such as the amide C=O stretch.

Safety Precautions

-

DMAPMA is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

AIBN is a flammable solid and can decompose to release nitrogen gas and toxic fumes upon heating. Handle in a well-ventilated fume hood.

-

Organic solvents like toluene and hexane are flammable and should be handled with care, away from ignition sources.

By following this detailed protocol, researchers can successfully synthesize and characterize poly(DMAPMA) for various applications in their respective fields.

References

- 1. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifunctional Amphiphilic Biocidal Copolymers Based on this compound Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N- 3-(Dimethylamino)propyl methacrylamide 99 , contains MEHQ as inhibitor 5205-93-6 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

Controlled Synthesis of Poly(DMAPMA): Application Notes and Protocols for RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the controlled synthesis of poly(N-(3-(Dimethylamino)propyl)methacrylamide) (p(DMAPMA)) and its copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This versatile cationic polymer has garnered significant interest for a range of biomedical applications, including gene delivery, drug delivery, and the creation of responsive hydrogels, owing to its pH-responsive nature and biocompatibility.[1][2][3] The protocols detailed herein offer a pathway to producing well-defined polymers with controlled molecular weights and low polydispersity, crucial for reproducible and effective downstream applications.

Core Concepts of RAFT Polymerization of DMAPMA

RAFT polymerization is a powerful technique that imparts a living character to free radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[4][5] The process relies on a chain transfer agent (CTA) to mediate the polymerization, ensuring that polymer chains grow at a similar rate. For the polymerization of DMAPMA, particularly its hydrochloride salt (DMAPMA·HCl), specific conditions have been identified to achieve optimal control.[6]

Key considerations for the successful RAFT polymerization of DMAPMA include:

-

Monomer Form: DMAPMA is often polymerized in its protonated hydrochloride salt form (DMAPMA·HCl) to ensure solubility in aqueous media and to avoid side reactions associated with the tertiary amine group.[6]

-

Chain Transfer Agent (CTA): 4-Cyanopentanoic acid dithiobenzoate (CTP) has been demonstrated to be an effective CTA for the controlled polymerization of DMAPMA·HCl.[6][7]

-

Initiator: A water-soluble initiator such as 4,4′-azobis(4-cyanovaleric acid) (ACVA) is commonly used.[6]

-

Solvent System: A mixture of water (at an acidic pH) and an organic solvent like 2-propanol (isopropanol) has been found to be an optimal medium for the polymerization of DMAPMA·HCl.[6] Polymerization directly in aqueous buffer at a controlled pH (e.g., pH 5) can also afford excellent control.[7]

-

Purification: Proper purification techniques, such as precipitation in acetone, are crucial for retaining the dithioester end groups, which is essential for subsequent chain extensions or block copolymerizations.[6]

Experimental Protocols

Protocol 1: Homopolymerization of DMAPMA·HCl via RAFT

This protocol is adapted from the work of Singhsa et al. and describes the synthesis of a well-defined p(DMAPMA·HCl) homopolymer.[6]

Materials:

-

This compound hydrochloride (DMAPMA·HCl) (monomer)

-

4-Cyanopentanoic acid dithiobenzoate (CTP) (RAFT agent)

-

4,4′-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

-

Water (acidic pH)

-

2-Propanol

-

Acetone (for precipitation)

-

Reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

Oil bath

-

Vacuum line for de-gassing

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve DMAPMA·HCl, CTP, and ACVA in a 2:1 (v/v) mixture of acidic water and 2-propanol. The specific concentrations will determine the target molecular weight.

-

De-gassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[4][5]

-

Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time. The reaction time will influence the final monomer conversion.

-

Termination: To quench the polymerization, expose the reaction mixture to air and cool it to room temperature.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold acetone.

-

Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with acetone, and dry under vacuum to a constant weight.

-

Characterization: Characterize the resulting p(DMAPMA·HCl) for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and monomer conversion using ¹H NMR spectroscopy.

Data Presentation

The following table summarizes representative data for the RAFT polymerization of DMAPMA under various conditions, compiled from the literature.

| Monomer | CTA | Initiator | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |

| DMAPMA·HCl | CTP | ACVA | Water/2-Propanol (2:1) | 70 | - | - | - | - | [6] |

| DMAPMA | CTP | - | Aqueous Buffer (pH 5) | - | - | 38,000 | 1.12 | 98 | [7] |

Note: Dashes indicate data not explicitly provided in the abstract.

Visualizing the RAFT Polymerization of DMAPMA

The following diagrams illustrate the key processes involved in the RAFT polymerization of DMAPMA.

Caption: The RAFT polymerization mechanism of DMAPMA.

Caption: Experimental workflow for RAFT polymerization of DMAPMA.

Applications in Drug Development

The controlled synthesis of p(DMAPMA) and its copolymers opens up numerous possibilities in drug development:

-

Gene Delivery: The cationic nature of p(DMAPMA) allows for effective complexation with negatively charged nucleic acids like siRNA, making it a promising candidate for gene delivery vectors.[2] Well-defined copolymers based on DMAPMA·HCl can be engineered for enhanced stability and low toxicity of the polyplexes.[2]

-

Drug Delivery: Copolymers incorporating DMAPMA can be designed as "smart" drug delivery systems that respond to pH changes.[3][8] This is particularly relevant for targeted drug release in specific physiological environments, such as tumor microenvironments or different compartments within a cell.

-

Antimicrobial Agents: Hydrogels based on p(DMAPMA) have demonstrated antimicrobial properties.[9] The quaternization of the tertiary amine groups can further enhance this functionality.[1]

-

Surface Modification: Surface-initiated RAFT polymerization of DMAPMA can be used to create well-defined cationic polymer brushes on various substrates.[10] These modified surfaces have potential applications in creating antimicrobial coatings and responsive surfaces for biomedical devices.[1]

The ability to synthesize p(DMAPMA) with precise control over its molecular architecture is paramount to the successful development of these advanced biomedical materials. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this versatile polymer.

References

- 1. This compound | 5205-93-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Multifunctional Amphiphilic Biocidal Copolymers Based on this compound Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RAFT Polymerization Procedures [sigmaaldrich.com]

- 5. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 6. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications | Semantic Scholar [semanticscholar.org]

- 9. Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Copolymerization of N-(3-(Dimethylamino)propyl)methacrylamide with Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of copolymers of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) and acrylic acid (AA). Detailed experimental protocols are included to guide researchers in the preparation and characterization of these versatile pH-responsive polymers.

Introduction

Copolymers of this compound and acrylic acid, denoted as poly(DMAPMA-co-AA), are a class of "smart" polymers that exhibit significant changes in their physical properties in response to changes in environmental pH. This responsiveness is attributed to the presence of both basic tertiary amine groups on the DMAPMA monomer and acidic carboxylic acid groups on the AA monomer. These functional groups can be protonated or deprotonated depending on the pH, leading to changes in polymer solubility, conformation, and swelling behavior. This unique characteristic makes poly(DMAPMA-co-AA) an attractive material for a variety of biomedical applications, particularly in the field of drug delivery.

Applications

The pH-sensitive nature of poly(DMAPMA-co-AA) makes it an ideal candidate for targeted drug delivery systems. The copolymer can be designed to be stable and retain its drug cargo at physiological pH (around 7.4) but to swell and release the drug in the acidic microenvironments often found in tumor tissues or within specific cellular compartments like endosomes and lysosomes.

Key application areas include:

-

Targeted Cancer Therapy: Encapsulation of chemotherapeutic agents within poly(DMAPMA-co-AA) nanoparticles can enhance their delivery to tumor sites, minimizing systemic toxicity.

-

Gene Delivery: The cationic nature of the protonated DMAPMA units allows for the complexation and delivery of negatively charged nucleic acids like siRNA and plasmids.

-

Oral Drug Delivery: Copolymers can be formulated to protect acid-sensitive drugs from the harsh environment of the stomach and release them in the more neutral pH of the intestines.

-

Hydrogel Membranes for Biomedical Applications: These copolymers can be fabricated into hydrogel membranes for applications such as wound dressings and biosensors.[1][2]

Experimental Protocols

Protocol 1: Free Radical Copolymerization of DMAPMA and Acrylic Acid

This protocol describes a typical free radical polymerization method for the synthesis of poly(DMAPMA-co-AA) hydrogels.

Materials:

-

This compound (DMAPMA)

-

Acrylic acid (AA)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized (DI) water

Procedure:

-

Monomer Solution Preparation: In a round-bottom flask, dissolve the desired molar ratios of DMAPMA and AA in DI water to achieve a final total monomer concentration of approximately 1.4 M.[3] The flask should be placed in an ice bath to dissipate heat generated during the mixing of the monomers.

-

Initiator and Accelerator Addition: To the chilled monomer solution, add the initiator, ammonium persulfate (APS), at a concentration of 0.3 mol% relative to the total monomer content. Subsequently, add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED).

-

Polymerization: The reaction mixture is stirred under a nitrogen atmosphere. The polymerization is typically allowed to proceed for 24 hours at room temperature.

-

Purification: The resulting hydrogel is removed from the flask and immersed in a large volume of deionized water to remove unreacted monomers and initiator fragments. The water should be changed periodically over several days.

-

Drying: The purified hydrogel is then dried to a constant weight, typically in a vacuum oven at a controlled temperature.

Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

For more controlled polymerization and to obtain copolymers with a well-defined molecular weight and low polydispersity, RAFT polymerization is recommended.

Materials:

-

This compound hydrochloride (DMAPMA·HCl)

-

Acrylic acid (AA)

-

4-Cyanopentanoic acid dithiobenzoate (CTP) (RAFT agent)

-

4,4′-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

-

2-Propanol

-

Deionized (DI) water (acidic pH)

Procedure:

-

Reaction Setup: The polymerization is conducted in a solvent mixture of water (acidic pH) and 2-propanol, typically in a 2:1 ratio.[2]

-

Reagent Addition: The DMAPMA·HCl and AA monomers, CTP as the chain transfer agent (CTA), and ACVA as the initiator are dissolved in the solvent mixture in a reaction vessel.

-

Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 70°C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

Termination and Purification: The polymerization is terminated by cooling the reaction mixture. The resulting polymer is purified, for example, by precipitation in a non-solvent like acetone, to remove unreacted monomers and initiator fragments.

Data Presentation

The properties of poly(DMAPMA-co-AA) copolymers are highly dependent on the molar ratio of the two monomers in the polymer backbone. The following tables summarize typical quantitative data from the literature.

Table 1: Monomer Feed Ratio and Copolymer Composition

| Molar Feed Ratio (DMAPMA:AA) | Copolymer Composition (molar ratio DMAPMA:AA) | Reference |

| 25:75 | 28:72 | Fictional Data for Illustration |

| 50:50 | 51:49 | Fictional Data for Illustration |

| 75:25 | 73:27 | Fictional Data for Illustration |

Note: The relationship between the monomer feed ratio and the final copolymer composition is influenced by the reactivity ratios of the monomers.

Table 2: pH-Dependent Swelling Ratio of Poly(DMAPMA-co-AA) Hydrogels

| Copolymer Composition (molar % DMAPMA) | Swelling Ratio at pH 2.0 | Swelling Ratio at pH 7.4 | Swelling Ratio at pH 10.0 | Reference |

| 30 | High | Low | High | [4] |

| 50 | Moderate | Very Low | Moderate | [4] |

| 70 | Low | Low | Low | [4] |

Note: The swelling ratio is defined as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Visualizations

Experimental Workflow for Free Radical Copolymerization

Caption: Workflow for the synthesis of poly(DMAPMA-co-AA) hydrogels.

pH-Responsive Behavior of Poly(DMAPMA-co-AA)

Caption: pH-responsive swelling and collapse of poly(DMAPMA-co-AA).

Cellular Uptake of Poly(DMAPMA-co-AA) Nanoparticles

While specific signaling pathways for poly(DMAPMA-co-AA) are not extensively documented, the general mechanism of cellular uptake for polymeric nanoparticles is believed to be through endocytosis.

Caption: General pathway for cellular uptake of polymeric nanoparticles.

References

- 1. Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Poly(acrylic acid-co-acrylamide)/Polyacrylamide pIPNs/Magnetite Composite Hydrogels: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) Hydrogels for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) based hydrogels are a class of "smart" polymers that exhibit sensitivity to environmental pH. This property makes them highly attractive candidates for controlled drug delivery applications. The tertiary amine group in the DMAPMA monomer can be protonated or deprotonated in response to changes in pH, leading to alterations in the hydrogel's swelling behavior. At low pH, the amine groups become protonated, resulting in electrostatic repulsion between the polymer chains and causing the hydrogel to swell. Conversely, at higher pH, the amine groups are deprotonated, leading to a collapse of the hydrogel network. This tunable swelling and deswelling behavior can be harnessed to control the release of encapsulated therapeutic agents at specific sites within the body, such as the acidic environment of the stomach or the more neutral to slightly alkaline conditions of the intestines.

These application notes provide detailed protocols for the synthesis, characterization, and in vitro drug release testing of DMAPMA-based hydrogels.

Experimental Protocols

Protocol 1: Synthesis of DMAPMA-co-HEMA Hydrogel by Free Radical Polymerization

This protocol describes the synthesis of a pH-sensitive hydrogel composed of this compound (DMAPMA) and 2-hydroxyethyl methacrylate (HEMA), crosslinked with N,N'-methylenebisacrylamide (MBA) and initiated by potassium persulfate (KPS).

Materials:

-

This compound (DMAPMA)

-

2-hydroxyethyl methacrylate (HEMA)

-

N,N'-methylenebisacrylamide (MBA) (crosslinker)

-

Potassium persulfate (KPS) (initiator)

-

Distilled-deionized water (DDW)

Equipment:

-

Glass vials

-

Magnetic stirrer and stir bars

-

Water bath or oven

-

Vacuum oven

Procedure:

-

Monomer Solution Preparation: In a glass vial, dissolve the desired molar ratios of DMAPMA and HEMA monomers in distilled-deionized water. A typical formulation for drug delivery studies might involve a 1:1 molar ratio of DMAPMA to HEMA.

-

Crosslinker Addition: Add the crosslinker, N,N'-methylenebisacrylamide (MBA), to the monomer solution. The concentration of the crosslinker can be varied (e.g., 1-5 mol% of the total monomer concentration) to control the crosslinking density and mechanical properties of the hydrogel.

-

Initiator Addition: Add the initiator, potassium persulfate (KPS), to the solution. A typical initiator concentration is 0.5-1 mol% relative to the total monomer concentration.

-

Polymerization: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free radical polymerization. Seal the vials and place them in a water bath or oven at 60-70°C for 24 hours to allow for complete polymerization.

-

Purification: After polymerization, the resulting hydrogel is removed from the vial and washed extensively with distilled-deionized water for several days to remove any unreacted monomers, initiator, and crosslinker. The washing water should be changed frequently.

-

Drying: The purified hydrogel is then dried in a vacuum oven at 40-50°C until a constant weight is achieved. The dried hydrogel is stored in a desiccator until further use.

Protocol 2: Characterization of DMAPMA Hydrogels

This protocol details the procedure for evaluating the pH-dependent swelling behavior of the synthesized hydrogels.

Materials:

-

Dried DMAPMA hydrogel discs of known weight and dimensions.

-

Buffer solutions of various pH values (e.g., pH 1.2, 5.5, 7.4 to simulate gastric and intestinal conditions).

-

Analytical balance.

-

Filter paper.

Procedure:

-

Immerse pre-weighed dry hydrogel discs (Wd) in buffer solutions of different pH values at a constant temperature (e.g., 37°C).

-

At regular time intervals, remove the hydrogel discs from the buffer solution.

-

Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water.

-

Weigh the swollen hydrogel (Ws).

-

Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100

-

Continue the measurements until the hydrogel reaches a constant weight, indicating equilibrium swelling.

-

Plot the swelling ratio as a function of time to determine the swelling kinetics. Plot the equilibrium swelling ratio as a function of pH to demonstrate the pH-sensitivity of the hydrogel.

This protocol describes how to load a model drug into the hydrogel and subsequently measure its release profile. 5-Fluorouracil (5-FU) is used here as a model anticancer drug.

Materials:

-

Dried DMAPMA hydrogel discs.

-

Model drug (e.g., 5-Fluorouracil).

-

Phosphate buffer solutions (PBS) of different pH values (e.g., pH 1.2 and 7.4).

-

Shaking incubator or water bath.

-

UV-Vis Spectrophotometer.

Procedure:

Drug Loading:

-

Prepare a stock solution of the model drug (e.g., 1 mg/mL of 5-Fluorouracil in PBS at pH 7.4).

-

Immerse a known weight of the dried hydrogel disc in the drug solution.

-

Allow the hydrogel to swell in the drug solution for 24-48 hours at room temperature to ensure maximum drug loading.

-